molecular formula C24H34N6O4S B570147 Despropoxy Ethoxy Udenafil CAS No. 268204-07-5

Despropoxy Ethoxy Udenafil

Cat. No.: B570147
CAS No.: 268204-07-5
M. Wt: 502.634
InChI Key: PSPSFLPHYGXVSM-UHFFFAOYSA-N
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Description

Despropoxy Ethoxy Udenafil is a pharmaceutical compound primarily used in the treatment of erectile dysfunction. . This compound works by enhancing blood flow to specific areas of the body, thereby facilitating the physiological process of erection.

Mechanism of Action

Target of Action

Despropoxy Ethoxy Udenafil is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases the levels of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow .

Mode of Action

This compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow. This is the primary mechanism through which this compound helps in the treatment of erectile dysfunction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide/cGMP pathway Nitric oxide released during sexual stimulation leads to the production of cGMP Under normal conditions, PDE5 degrades cGMP. This results in relaxation of the smooth muscles in the corpus cavernosum and increased blood flow, facilitating penile erection .

Pharmacokinetics

This compound has unique pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.0–1.5 hours and a T1/2 (half-life) of 11–13 hours . This relatively rapid onset and long duration of action make it suitable for both on-demand and once-daily use .

Result of Action

The primary result of this compound’s action is the facilitation of penile erection during sexual stimulation. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, leading to increased penile blood flow . In addition, it has been suggested that long-term administration of Udenafil can ameliorate penile hypoxia and fibrosis induced by cavernous nerve resection .

Action Environment

The efficacy and tolerability of this compound can be influenced by various environmental factors. For instance, it has been found to be as effective in the treatment of diabetes mellitus-associated erectile dysfunction as other PDE5 inhibitors . More studies are needed to understand the influence of other environmental factors on the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Despropoxy Ethoxy Udenafil interacts with the enzyme phosphodiesterase type 5 (PDE5), inhibiting its activity . This interaction is crucial in the biochemical reactions that lead to the treatment of ED. The inhibition of PDE5 by this compound enhances erectile function by increasing the amount of cGMP .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in erectile function. It influences cell function by impacting cell signaling pathways. Specifically, it mediates the smooth muscle-relaxing effects of nitric oxide necessary for normal erectile function .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that after 12 weeks of treatment, patients treated with this compound showed significantly greater change from baseline in the IIEF-EF domain score compared with placebo .

Metabolic Pathways

This compound is involved in the nitric oxide/cGMP pathway

Transport and Distribution

A recent Phase I clinical trial has demonstrated that this compound is rapidly absorbed, reaching peak plasma concentrations at 0.8~1.3 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropoxy Ethoxy Udenafil involves multiple steps, starting from basic organic compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Despropoxy Ethoxy Udenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Despropoxy Ethoxy Udenafil has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular signaling pathways and its potential role in modulating various biological processes.

    Medicine: Investigated for its efficacy in treating conditions beyond erectile dysfunction, such as pulmonary arterial hypertension.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Uniqueness: Despropoxy Ethoxy Udenafil is unique due to its specific chemical structure, which may offer distinct pharmacokinetic properties and a different side effect profile compared to other phosphodiesterase type 5 inhibitors.

Properties

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFLPHYGXVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301101660
Record name 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268204-07-5
Record name 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268204-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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